2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
Overview
Description
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a sulfanyl group and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N,N-diethylacetamide
- 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which can impart different steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-19-11-7-16(8-12-19)20-13-22(17-5-3-2-4-6-17)27-24(21(20)14-25)30-15-23(28)26-18-9-10-18/h2-8,11-13,18H,9-10,15H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYHQVMIKLLLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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